1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one
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Overview
Description
1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BUTAN-1-ONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, a butanone side chain, and various functional groups such as methoxy and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BUTAN-1-ONE can be achieved through a multi-step process involving several key reactions. One common approach involves the use of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BUTAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BUTAN-1-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Shares the tetrahydroisoquinoline core but differs in functional groups and side chains.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives: These compounds have similar core structures but vary in their substituents and biological activities.
Uniqueness
1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BUTAN-1-ONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H33NO4 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one |
InChI |
InChI=1S/C25H33NO4/c1-6-7-25(27)26-13-12-19-14-23(28-4)24(29-5)15-21(19)22(26)16-30-20-10-8-18(9-11-20)17(2)3/h8-11,14-15,17,22H,6-7,12-13,16H2,1-5H3 |
InChI Key |
FBDDFSHMBQRHAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(C)C)OC)OC |
Origin of Product |
United States |
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